molecular formula C10H10N2O3S B2597502 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23269-91-2

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2597502
CAS RN: 23269-91-2
M. Wt: 238.26
InChI Key: LYWWVVSCYDBFCO-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (OCH3) substituents at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are often synthesized through the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The 3,4-dimethoxyphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the 3,4-dimethoxyphenyl group. Oxadiazoles can participate in various reactions, such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the oxadiazole ring could contribute to its stability and electronic properties .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

One significant application of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is in the realm of antimicrobial and anti-proliferative activities. Studies have shown that certain derivatives of this compound exhibit broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, these compounds have demonstrated anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This indicates a potential use in cancer therapy and infectious disease control (Al-Wahaibi et al., 2021).

Antioxidant Properties

Another application of derivatives of this compound is in the field of antioxidants. Some studies have explored the antioxidant potential of these derivatives, comparing them with standard controls like ascorbic acid and α-tocopherol. These compounds have shown promising results in various antioxidant assays, suggesting their potential use in combating oxidative stress and related diseases (Shehzadi et al., 2018).

Antifungal and Antimicrobial Agents

Derivatives of this compound have also been investigated for their antifungal and antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various fungi and bacteria, indicating their potential as effective antimicrobial and antifungal agents (Chen et al., 2007).

Enzyme Inhibition and Molecular Docking Studies

These compounds have been studied for their enzyme inhibition properties, especially against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Molecular docking studies indicate good binding affinities with these enzymes, suggesting their potential use in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Photogeneration and DNA Photocleavage

Some studies have investigated the photogeneration properties of these derivatives, particularly in relation to singlet oxygen production and DNA photocleavage. This research suggests potential applications in photodynamic therapy and as photosensitive agents (Zheng et al., 2011).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds have shown promise in forming protective layers and inhibiting corrosion, indicating potential industrial applications (Ammal et al., 2018).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The study of oxadiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-13-7-4-3-6(5-8(7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWWVVSCYDBFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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